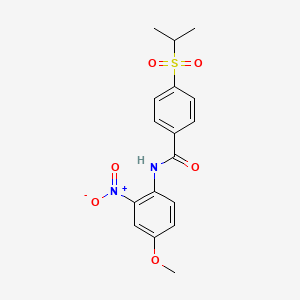

N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide

Description

N-(4-Methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide is a benzamide derivative featuring a 4-methoxy-2-nitrophenyl group attached via an amide linkage to a 4-(propane-2-sulfonyl)benzoyl moiety. This compound combines electron-withdrawing (nitro, sulfonyl) and electron-donating (methoxy) groups, which influence its physicochemical and biological properties. Its synthesis typically involves coupling reactions between appropriately substituted benzoyl chlorides and aromatic amines, followed by sulfonylation (inferred from analogous procedures in ) .

Properties

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)-4-propan-2-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6S/c1-11(2)26(23,24)14-7-4-12(5-8-14)17(20)18-15-9-6-13(25-3)10-16(15)19(21)22/h4-11H,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVSRFVPKCAROK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the nitration of 4-methoxyaniline to obtain 4-methoxy-2-nitroaniline. This intermediate is then subjected to sulfonylation using propane-2-sulfonyl chloride in the presence of a base such as pyridine. The final step involves the coupling of the sulfonylated intermediate with 4-aminobenzoyl chloride to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The benzamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Reduction: 4-methoxy-2-aminophenyl-4-(propane-2-sulfonyl)benzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-methoxy-2-nitrobenzoic acid and 4-(propane-2-sulfonyl)aniline.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Physicochemical Properties

Table 1: Substituent Variations and Key Properties

Key Observations :

Key Observations :

Critical Analysis of Contradictions and Limitations

- Crystallographic Data : and highlight variations in molecular packing (e.g., asymmetric units in 4MNB), which may influence stability but lack direct comparisons to the target compound .

- Biological Data Gaps : The target compound’s activity remains uncharacterized, unlike PD-L1 inhibitors in . Hypotheses based on substituent effects require experimental validation .

Biological Activity

N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide is a synthetic organic compound belonging to the class of benzamides. This compound has gained attention in recent years due to its potential biological activities, including anti-inflammatory and anticancer properties. This article delves into its biological activity, synthesis, mechanism of action, and comparative studies with related compounds.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C15H18N2O5S

- CAS Number: 899739-25-4

The compound features a benzamide core with a methoxy group, a nitro group, and a propane-2-sulfonyl group, which contribute to its unique chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Nitration of 4-methoxyaniline to produce 4-methoxy-2-nitroaniline.

- Sulfonylation using propane-2-sulfonyl chloride in the presence of a base such as pyridine.

- Coupling with 4-aminobenzoyl chloride to yield the final product.

These steps can be optimized for industrial production through continuous flow reactors and automated platforms.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors. The nitro group can be reduced to form reactive intermediates that covalently modify target proteins, altering their activity. Additionally, the sulfonyl group enhances binding affinity through hydrogen bonding and electrostatic interactions.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound:

- Case Study 1: In vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 to 20 µM, indicating promising anticancer activity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 18 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In animal models, it showed a reduction in pro-inflammatory cytokines and inhibited pathways associated with inflammation, suggesting potential therapeutic applications in treating inflammatory diseases .

Similar Compounds

To highlight its uniqueness, a comparison with similar compounds is essential:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| N-(4-methoxyphenyl)-4-(propane-2-sulfonyl)benzamide | Lacks nitro group; different reactivity | Lower anticancer activity |

| N-(4-nitrophenyl)-4-(propane-2-sulfonyl)benzamide | Lacks methoxy group; affects solubility | Moderate anti-inflammatory effects |

| N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide | Contains methylsulfonyl instead of propane sulfonyl | Varies in chemical properties |

The presence of both methoxy and nitro groups in this compound enhances its solubility and stability compared to other derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.